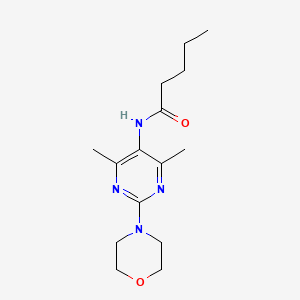![molecular formula C5H5NO4 B2870400 Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione CAS No. 2225141-92-2](/img/structure/B2870400.png)
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, also known by its IUPAC name tetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, is a chemical compound with the molecular weight of 143.1 .
Molecular Structure Analysis
The InChI code for Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione is 1S/C5H5NO4/c7-4-3-2(1-6-4)9-5(8)10-3/h2-3H,1H2,(H,6,7) . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione is a powder that is stored at room temperature . It has a molecular weight of 143.1 .科学的研究の応用
Application in Medicinal Chemistry: Anti-seizure Agents
Summary of the Application
“Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione” is a key component in the synthesis of certain anti-seizure agents . These agents are designed to help control seizures in patients with epilepsy, a neurological disorder characterized by impulsive and recurring seizures .
Methods of Application or Experimental Procedures
The synthesis of these anti-seizure agents involves a one-pot three-component reaction . This reaction involves sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile . The reaction is carried out in the presence of triethylamine at 100 °C under neat reaction conditions .
Results or Outcomes
The synthesized compounds were screened for preliminary anticonvulsant activity using MES and sc PTZ tests . The analog 4h was found effective in both preclinical seizure models with significant therapeutic/toxicity profile (4h: ED50 = 34.7 mg/kg, MES test; ED50 = 37.9 mg/kg, sc PTZ test; TD50 = 308.7 mg/kg) . Molecular dynamic simulation for 100 ns of compound 4h -complexed with GABA A receptor revealed good thermodynamic behavior and fairly stable interactions (4h, Docking score = −10.94) .
Application in Organic Synthesis: Intermediate in Chemical Reactions
Summary of the Application
“Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione” is used as an intermediate in various chemical reactions . It is often used in the synthesis of complex organic molecules due to its unique structure .
Methods of Application or Experimental Procedures
The use of this compound as an intermediate varies depending on the specific reaction . In general, it is used in reactions involving the formation of new carbon-carbon bonds or the introduction of functional groups .
Results or Outcomes
The outcomes of these reactions are highly dependent on the specific reaction conditions and the other reactants involved . However, the use of “Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione” as an intermediate often allows for the efficient synthesis of complex organic molecules .
Application in Medicinal Chemistry: Pyrrolopyrazine Derivatives
Summary of the Application
Pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring, have been found to exhibit a wide range of biological activities . “Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione” could potentially be used in the synthesis of these derivatives .
Methods of Application or Experimental Procedures
The synthesis of pyrrolopyrazine derivatives involves various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Results or Outcomes
Pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific results or outcomes would depend on the exact derivative synthesized .
Safety And Hazards
将来の方向性
Pyrrolopyrazine derivatives, which include structures similar to Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Further studies are needed to explore the potential applications of Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione in various fields.
特性
IUPAC Name |
3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-4-3-2(1-6-4)9-5(8)10-3/h2-3H,1H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWNBOHWXSVOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)N1)OC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

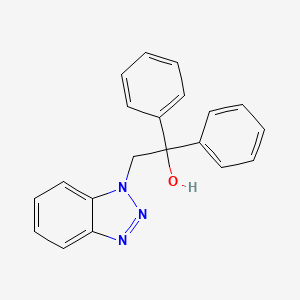
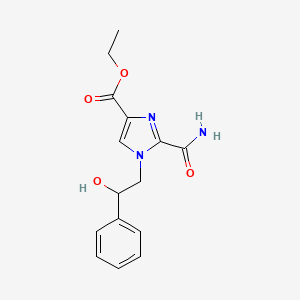
![N~4~-(2,5-dimethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)
![N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2870325.png)
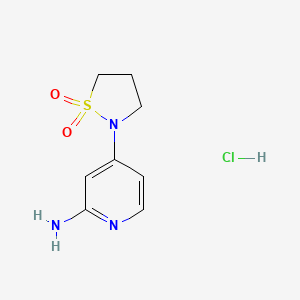
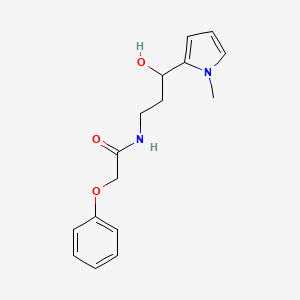

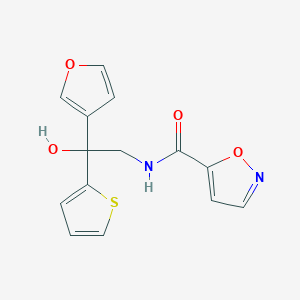


![N-(1,3-benzodioxol-5-ylmethyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870335.png)
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
